2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid
Overview
Description
2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid is a compound that combines a chlorophenyl group with a sulfanylpropylamino moiety and an ethanol group, along with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol typically involves the reaction of 4-chlorothiophenol with 3-chloropropylamine to form the intermediate 3-(4-chlorophenyl)sulfanylpropylamine. This intermediate is then reacted with ethylene oxide to yield 2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol. The reaction conditions generally involve the use of solvents such as dichloromethane or ethanol and may require catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and amino groups play a crucial role in these interactions, potentially affecting pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propylamine
- 4-Chlorothiophenol
Uniqueness
2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol is unique due to the presence of both the sulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS.C2H2O4/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14;3-1(4)2(5)6/h2-5,13-14H,1,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKDIHRKFCOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCNCCO)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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